![molecular formula C21H20 B156096 9-[1-(2,4-Cyclopentadien-1-yl)-1-methylethyl]-9H-fluorene CAS No. 130817-78-6](/img/structure/B156096.png)
9-[1-(2,4-Cyclopentadien-1-yl)-1-methylethyl]-9H-fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-[1-(2,4-Cyclopentadien-1-yl)-1-methylethyl]-9H-fluorene is an organic compound with the molecular formula C21H20 and a molecular weight of 272.4 g/mol. This compound features a cyclopentadienyl ring attached to a fluorene molecule, making it a unique structure in the realm of organic chemistry. It is primarily used for research purposes and is not intended for human or veterinary use.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[1-(2,4-Cyclopentadien-1-yl)-1-methylethyl]-9H-fluorene involves the reaction of 9H-fluorene with 2,4-cyclopentadien-1-ylmethyl chloride in the presence of a base such as potassium carbonate. The reaction typically takes place in a solvent like tetrahydrofuran or dimethylformamide at a temperature of around 80°C. The resulting product is then purified using chromatography techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
9-[1-(2,4-Cyclopentadien-1-yl)-1-methylethyl]-9H-fluorene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where functional groups on the cyclopentadienyl or fluorene rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
9-[1-(2,4-Cyclopentadien-1-yl)-1-methylethyl]-9H-fluorene has several scientific research applications:
Chemistry: Used as a ligand in organometallic chemistry and catalysis.
Medicine: Research into its potential therapeutic effects and interactions with biological molecules.
Industry: Utilized in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action for 9-[1-(2,4-Cyclopentadien-1-yl)-1-methylethyl]-9H-fluorene involves its interaction with molecular targets through its cyclopentadienyl and fluorene moieties. These interactions can influence various pathways, including catalytic processes in organometallic chemistry . The specific molecular targets and pathways depend on the context of its application, such as catalysis or biological studies.
Comparison with Similar Compounds
Similar Compounds
Ferrocene: Another cyclopentadienyl compound with a similar structure but containing an iron atom.
Cyclopentadienylmanganese tricarbonyl: Features a cyclopentadienyl ring bonded to a manganese atom and three carbonyl groups.
Uniqueness
9-[1-(2,4-Cyclopentadien-1-yl)-1-methylethyl]-9H-fluorene is unique due to its combination of a cyclopentadienyl ring and a fluorene moiety. This structure provides distinct chemical properties and reactivity compared to other cyclopentadienyl compounds, making it valuable for specific research applications.
Properties
IUPAC Name |
9-(2-cyclopenta-2,4-dien-1-ylpropan-2-yl)-9H-fluorene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20/c1-21(2,15-9-3-4-10-15)20-18-13-7-5-11-16(18)17-12-6-8-14-19(17)20/h3-15,20H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGSWFHPABTPRW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1C=CC=C1)C2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40341303 |
Source


|
| Record name | 9-[1-(2,4-Cyclopentadien-1-yl)-1-methylethyl]-9H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40341303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130817-78-6 |
Source


|
| Record name | 9-[1-(2,4-Cyclopentadien-1-yl)-1-methylethyl]-9H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40341303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
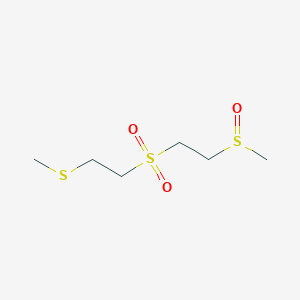
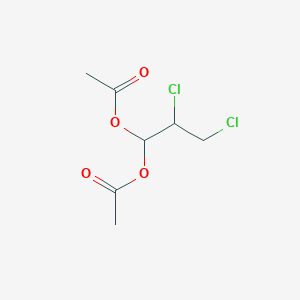
![Ethyl 3-[(4-chlorophenyl)thio]propanoate](/img/structure/B156016.png)
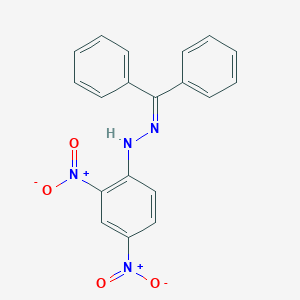


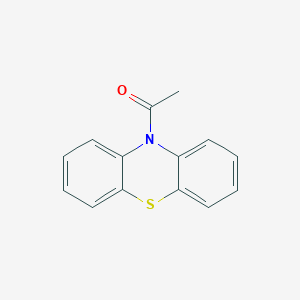

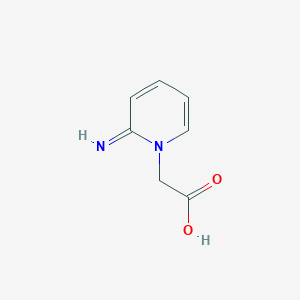
![(4aR,8aR)-1,5-dimethyl-2,3,4,4a,6,7,8,8a-octahydropyrazino[2,3-b]pyrazine](/img/structure/B156034.png)


![N-[5-[[4-(Dimethylamino)phenyl]methylene]-4-oxo-2-thioxo-3-thiazolidinyl]-4-pyridinecarboxamide](/img/structure/B156040.png)

